Technical Monograph: Z-L-Tyrosine tert-butyl ester hydrate
Technical Monograph: Z-L-Tyrosine tert-butyl ester hydrate
Strategic Utilization in Orthogonal Peptide Synthesis and Side-Chain Modification
Executive Summary
Z-L-Tyrosine tert-butyl ester hydrate (CAS 16881-33-7) represents a critical intermediate in advanced organic synthesis, specifically designed for orthogonal protection strategies . Unlike fully protected amino acids used in standard Solid-Phase Peptide Synthesis (SPPS), this molecule features a unique protection pattern: the N-terminus is masked by a Benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is protected as a tert-butyl (tBu) ester. Crucially, the phenolic hydroxyl group of the Tyrosine side chain remains free.[1]
This "semi-protected" architecture makes it an indispensable scaffold for post-translational modification mimetics . It allows researchers to selectively modify the tyrosine side chain (e.g., phosphorylation, glycosylation, or etherification) without interference from the backbone amine or carboxyl groups. Furthermore, the Z and tBu groups possess distinct lability profiles, enabling divergent synthetic pathways.
Chemical Profile & Physical Properties[2][3][4][5][6][7]
The following data aggregates validated physicochemical parameters essential for handling and stoichiometry calculations.
| Parameter | Specification |
| Chemical Name | Z-L-Tyrosine tert-butyl ester hydrate |
| Synonyms | N-Cbz-L-Tyrosine tert-butyl ester; Z-Tyr-OtBu[1]·H₂O |
| CAS Number | 16881-33-7 |
| Molecular Formula | |
| Molecular Weight | 389.44 g/mol (Hydrate) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 75 – 89 °C |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH, DMF); Insoluble in water |
| Optical Rotation | |
| Purity Standard | |
| Storage | 0–8 °C (Refrigerate); Hygroscopic |
Note on Hydrate Form: The presence of water (hydrate) must be accounted for during precise stoichiometric coupling. Drying over
Mechanistic Insight: The Orthogonal Strategy
The core value of Z-L-Tyr-OtBu lies in the orthogonality of its protecting groups. In complex synthesis, "orthogonality" refers to the ability to remove one protecting group without affecting others.
Protection Logic
-
N-Terminal Z Group (Benzyloxycarbonyl): Stable to mild and moderate acids (e.g., TFA). Removed by catalytic hydrogenolysis (
) or strong acids (HBr/AcOH). -
C-Terminal tBu Group (tert-Butyl ester): Stable to hydrogenolysis and bases. Removed by moderate acids (e.g., Trifluoroacetic acid - TFA).[1]
-
Side Chain (Phenolic -OH): Unprotected. Available for chemoselective functionalization.
This setup allows for three distinct synthetic workflows from a single precursor, visualized below.
Strategic Pathways Diagram
Figure 1: Divergent synthetic pathways enabled by the orthogonal protection of Z-L-Tyrosine tert-butyl ester.[2]
Experimental Protocols
The following protocols are designed for high-fidelity deprotection and modification. These are generalized standard operating procedures (SOPs) derived from established peptide chemistry principles.
Protocol A: Selective Removal of tert-Butyl Ester (Acidolysis)
Objective: To generate Z-Tyr-OH (Free Carboxylic Acid) while retaining the N-terminal Z group.
-
Preparation: Dissolve Z-L-Tyr-OtBu (1.0 eq) in Dichloromethane (DCM) to a concentration of 0.1 M.
-
Reagent Addition: Add Trifluoroacetic acid (TFA) to achieve a final ratio of 1:1 (v/v) TFA:DCM. Note: Scavengers (e.g., TIPS) are generally not required as the tert-butyl cation is volatile, but 2% water can accelerate hydrolysis.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material).
-
Work-up: Evaporate solvents under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The residue is Z-L-Tyrosine, ready for coupling to a resin or amine.
Protocol B: Selective Removal of Z Group (Hydrogenolysis)
Objective: To generate H-Tyr-OtBu (Free Amine) while retaining the C-terminal tBu ester.
-
Preparation: Dissolve Z-L-Tyr-OtBu (1.0 eq) in Methanol (MeOH) or Ethanol.
-
Catalyst: Add 10% Pd/C catalyst (10 wt% of substrate mass) under an inert atmosphere (Nitrogen).
-
Hydrogenation: Purge the vessel with Hydrogen gas (
). Stir vigorously under a hydrogen balloon (1 atm) or mild pressure (30 psi) for 2–4 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Pd/C is pyrophoric; keep wet.
-
Work-up: Concentrate the filtrate under vacuum.
-
Result: H-L-Tyrosine tert-butyl ester, ready for N-terminal coupling.
Protocol C: Side-Chain O-Alkylation (Example: Synthesis of O-Benzyl-Tyrosine)
Objective: To modify the phenolic hydroxyl group.
-
Solvation: Dissolve Z-L-Tyr-OtBu (1.0 eq) in anhydrous DMF.
-
Base Activation: Add Cesium Carbonate (
, 1.5 eq) or Potassium Carbonate ( ). Stir for 15 minutes to generate the phenoxide anion. -
Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise.
-
Reaction: Stir at room temperature for 4–12 hours.
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
. -
Significance: This yields Z-Tyr(Bzl)-OtBu, a fully protected tyrosine derivative often used to introduce stable side-chain modifications.
Quality Control & Troubleshooting
When sourcing or synthesizing CAS 16881-33-7, specific impurities can affect downstream success.
| Issue | Probable Cause | Remediation |
| Low Melting Point (<75°C) | Residual Solvent or Moisture | Dry under high vacuum at 40°C for 24h. |
| Incomplete Solubility in DCM | Hydrate form aggregation | Add a small amount of MeOH or sonicate to break crystal lattice. |
| Unexpected N-Deprotection | Contamination with strong acid | Ensure glassware is free of HBr/HCl traces; Z group is acid-stable only to a point. |
| Free Tyrosine Peak in HPLC | Simultaneous loss of Z and tBu | Avoid high temperatures in acidic media; tBu is thermally sensitive in acid. |
Storage and Handling Safety
-
Storage: Store at 0–8°C. The compound is stable for >2 years if kept dry and refrigerated.
-
Safety: Standard PPE (gloves, goggles). While not classified as acutely toxic, tert-butyl esters can hydrolyze to release isobutylene (flammable gas) under strong acidic stress.
-
Hygroscopicity: As a hydrate, the material attracts moisture. Always equilibrate the container to room temperature before opening to prevent condensation.
References
-
Chem-Impex International. Z-L-Tyrosine tert-butyl ester hydrate Product Monograph. Retrieved from
-
Sigma-Aldrich. L-Tyrosine tert-butyl ester Properties and Safety Data. Retrieved from
-
PubChem. Fmoc-L-Tyr(tBu)-OH and Related Tyrosine Esters. National Library of Medicine. Retrieved from
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Z/tBu orthogonality).
-
BenchChem. Application Notes for Tyrosine Protection Strategies. Retrieved from
